L-fucose-2-13C
Description
Foundational Role of Fucose in Glycoconjugate Biology and Its Research Implications
L-fucose is a deoxyhexose sugar that plays a critical role in mammalian biology. oup.com Unlike most other sugars in mammals, it exists in the L-configuration and lacks a hydroxyl group at the C-6 position. nih.gov Fucose is a common component of many N-linked and O-linked glycans, as well as glycolipids. oup.com It is typically found at the terminal position of glycan chains, a characteristic that predisposes it to participate in crucial biological recognition events. nih.gov
The biological functions of fucosylated glycans, or "glycoconjugates," are diverse and significant. They are involved in:
Cell-Cell and Cell-Matrix Interactions: Fucosylated structures are essential for processes like leukocyte adhesion to endothelial cells during inflammation, a process mediated by a family of proteins called selectins that recognize fucose-containing ligands. oup.comfrontiersin.org
Signal Transduction: The addition of fucose to signaling receptors, such as the Notch receptor family, can directly modulate their activity and impact developmental processes. oup.com
Blood Group Antigens: Fucose is a key component of the H, A, B, and Lewis blood group antigens found on the surface of red blood cells and other cell types. nih.govfrontiersin.org
Host-Pathogen Interactions: Many pathogens, including bacteria and viruses, use fucose-containing glycans on host cell surfaces as receptors for attachment and entry. frontiersin.org
Development and Fertilization: Fucosylated oligosaccharides play vital roles in fertilization, embryogenesis, and neural development. nih.govresearchgate.net
Given these critical roles, alterations in the expression of fucosylated glycans are frequently associated with pathological conditions, including cancer, rheumatoid arthritis, and inflammatory diseases. oup.comnih.gov This makes the study of fucosylation pathways a significant area of biomedical research.
| Biological Process | Example of Fucose Involvement | Research Implication |
| Immune Response | Component of selectin ligands for leukocyte adhesion. oup.com | Understanding inflammation and developing anti-inflammatory therapies. |
| Oncology | Altered fucosylation on tumor cell surfaces. nih.gov | Development of cancer biomarkers and targeted therapies. |
| Development | Regulation of Notch signaling pathway. oup.com | Insights into embryogenesis and tissue differentiation. |
| Infectious Disease | Serves as a receptor for pathogens like Helicobacter pylori. frontiersin.org | Designing strategies to block pathogen adhesion. |
| Hematology | Forms the core of ABO and Lewis blood group antigens. nih.gov | Foundational for transfusion medicine and understanding genetic traits. |
Rational Design and Specific Utility of Carbon-13 Enrichment at the C-2 Position of L-Fucose for Biochemical Probes
The synthesis of L-fucose-2-13C is a prime example of rational design in chemical biology. By placing a ¹³C label at a specific position, the molecule is transformed into a highly specific probe for investigating the complex biology of fucose. The choice of the C-2 position is strategic, providing distinct advantages for analysis by both NMR and MS.
In NMR spectroscopy, the ¹³C nucleus has a nuclear spin that makes it detectable, unlike the predominant ¹²C isotope. The precise chemical environment surrounding the C-2 carbon influences its resonance frequency, providing a sensitive signal for conformational and interactional studies. nih.gov When this compound is incorporated into a large glycoprotein (B1211001), the signal from the labeled C-2 position can report on the local structure and dynamics of that specific site within the complex macromolecule.
In the context of metabolic research, this compound is an invaluable tracer for metabolic flux analysis. creative-proteomics.comnih.gov When cells are supplied with this compound, they can incorporate it into GDP-fucose via the salvage pathway. nih.gov This labeled GDP-fucose is then used by fucosyltransferases to build glycoconjugates. By using mass spectrometry to track the one-dalton mass increase in various metabolites and glycans, researchers can precisely follow the fate of the fucose molecule. researchgate.net This allows for the quantification of flux through fucosylation pathways and helps to understand how these pathways are altered in disease. The specific labeling at the C-2 position provides an unambiguous marker to trace the fucose backbone through complex metabolic networks, distinguishing its contribution from other carbon sources like glucose. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BOIBEAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for L Fucose 2 13c and Research Grade Derivatives
Chemoenzymatic Synthesis Pathways for L-Fucose-2-13C
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high specificity of enzymatic catalysis to construct complex molecules like isotopically labeled sugars. A common strategy for synthesizing L-fucose involves a multi-step enzymatic cascade that can be adapted for site-specific labeling.
One established pathway begins with an aldol addition reaction to form a fuculose-1-phosphate intermediate. This reaction, catalyzed by L-fuculose-1-phosphate aldolase (FucA), couples dihydroxyacetone phosphate (B84403) (DHAP) with a C3 aldehyde, in this case, a precursor containing the 13C label at the position that will become C-2 of fucose. The subsequent steps involve the dephosphorylation of the intermediate by a phosphatase to yield L-fuculose, followed by isomerization to L-fucose, catalyzed by L-fucose isomerase (FucI).
Chemical Synthesis of [2-13C]-L-lactaldehyde: The synthesis of the labeled precursor is the initial chemical step, which provides the isotopic label in the correct position.
Aldol Condensation: L-fuculose-1-phosphate aldolase catalyzes the reaction between [2-13C]-L-lactaldehyde and dihydroxyacetone phosphate (DHAP) to produce L-fuculose-1-phosphate-2-13C.
Dephosphorylation: A phosphatase enzyme removes the phosphate group from L-fuculose-1-phosphate-2-13C to yield L-fuculose-2-13C.
Isomerization: L-fucose isomerase catalyzes the conversion of L-fuculose-2-13C into the final product, this compound.
This multi-enzyme, one-pot synthesis approach is highly efficient due to the stereospecificity of the enzymes, which minimizes the need for complex protection and deprotection steps often required in purely chemical syntheses.
| Step | Reaction | Key Enzyme(s) | Precursor(s) | Product |
| 1 | Aldol Condensation | L-fuculose-1-phosphate aldolase | [2-13C]-L-lactaldehyde, Dihydroxyacetone phosphate (DHAP) | L-fuculose-1-phosphate-2-13C |
| 2 | Dephosphorylation | Acid Phosphatase | L-fuculose-1-phosphate-2-13C | L-fuculose-2-13C |
| 3 | Isomerization | L-fucose isomerase | L-fuculose-2-13C | This compound |
Biocatalytic and Metabolically Engineered Approaches for Site-Specific 13C-Labeling of Fucose
Leveraging microbial metabolism offers a powerful alternative for producing isotopically labeled compounds. Both whole-cell biocatalysis and metabolic engineering of microbial strains can be harnessed to synthesize this compound from simpler, labeled carbon sources.
Biocatalytic Approaches: This method utilizes engineered microorganisms, typically Escherichia coli, that overexpress the necessary enzymatic machinery for L-fucose synthesis. The cells act as contained biocatalysts. For the production of this compound, the engineered strain would be cultured in a medium containing a specifically labeled precursor that can be channeled into the fucose biosynthesis pathway. For instance, providing [2-13C]-glycerol could lead to the formation of DHAP with the label at C-2, which can then be condensed with lactaldehyde. The control of labeling at the specific C-2 position of fucose via this method depends heavily on the chosen labeled substrate and the active metabolic pathways within the host organism.
Metabolically Engineered Approaches: A more sophisticated strategy involves engineering the host's metabolic network to direct the flow of carbon from a primary labeled source, such as [2-13C]-glucose, to the desired product. This requires significant genetic modification, including:
Overexpression of Fucose Pathway Enzymes: Enhancing the expression of key enzymes in the de novo L-fucose synthesis pathway, which starts from GDP-D-mannose. This pathway involves GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (WcaG).
Blocking Competing Pathways: Deleting or downregulating genes of competing metabolic pathways to maximize the carbon flux towards L-fucose synthesis.
Optimizing Precursor Supply: Engineering the central carbon metabolism to increase the intracellular pool of precursors like GDP-D-mannose.
By feeding the engineered strain a specifically labeled glucose isotopomer, the 13C label is incorporated into the fucose backbone through the organism's glycolysis and pentose phosphate pathways. Achieving site-specific labeling at C-2 requires careful selection of the labeled positions in the starting glucose and a thorough understanding of the carbon transitions in the metabolic network.
| Approach | Organism | Key Genes/Enzymes Overexpressed | Labeled Substrate Example | Principle |
| Biocatalysis | E. coli | FucI (L-fucose isomerase), FucA (L-fuculose-1-P aldolase) | [2-13C]-Glycerol | Whole cells convert a labeled precursor into the final product. |
| Metabolic Engineering | E. coli, C. glutamicum | GMD, WcaG, manB, manC | [2-13C]-Glucose | Redirecting carbon flux from a primary carbon source to L-fucose. nrel.govfrontiersin.org |
Chromatographic and Spectroscopic Methods for Purity and Isotopic Enrichment Assessment of this compound in Research Preparation
The validation of synthesized this compound is crucial to ensure its suitability for research applications. This involves confirming the chemical purity of the compound and, importantly, determining the percentage and position of the 13C isotopic label. A combination of chromatographic and spectroscopic techniques is employed for this comprehensive analysis.
Chromatographic Methods: Chromatography is used to separate the target compound from any unreacted starting materials, byproducts, or other impurities, thus assessing its chemical purity.
High-Performance Liquid Chromatography (HPLC): HPLC with detectors such as refractive index (RI) or evaporative light scattering (ELSD) is a standard method for quantifying the purity of non-chromophoric sugars like fucose.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, non-volatile sugars must first be chemically derivatized to increase their volatility. nih.govnih.govnih.gov Common derivatization methods include trimethylsilylation or acetylation. The GC separates the derivatized fucose from other components, and the coupled mass spectrometer can provide information on the mass of the molecule, which helps in confirming the incorporation of the 13C label. nih.gov
Spectroscopic Methods: Spectroscopy provides detailed structural information and is the primary means of confirming the position and extent of isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the exact location of an isotopic label within a molecule. nih.govnih.gov A 13C-NMR spectrum will show a significantly enhanced signal for the 13C-enriched carbon atom. hmdb.ca Furthermore, 1H-NMR spectra are also affected; the protons attached to or near the 13C-labeled carbon will exhibit characteristic J-coupling (spin-spin splitting) with the 13C nucleus, providing unambiguous confirmation of the label's position. nih.gov Quantitative NMR can also be used to determine the isotopic enrichment level.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled fucose, confirming the incorporation of one 13C atom (an increase of approximately 1.00335 Da compared to the unlabeled compound). nih.gov Tandem MS (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to further pinpoint the location of the label. nih.gov
| Technique | Purpose | Information Obtained |
| HPLC | Purity Assessment | Quantifies chemical purity by separating the target compound from impurities. |
| GC-MS | Purity and Isotopic Incorporation | Separates derivatized sugar and confirms mass increase due to 13C label. nih.gov |
| NMR Spectroscopy | Isotopic Position and Enrichment | Unambiguously identifies the position of the 13C label through chemical shifts and J-coupling; quantifies enrichment. nih.govnih.gov |
| HRMS | Isotopic Incorporation and Purity | Provides high-accuracy mass measurement to confirm the presence of the 13C isotope. nih.gov |
Application of L Fucose 2 13c in Metabolic Tracing and Pathway Elucidation
Interrogating Cellular Uptake and Intracellular Trafficking of L-Fucose-2-13C
Analysis of Fucose Transporter Mechanisms
The efficient cellular uptake of exogenous L-fucose is a prerequisite for its utilization in glycosylation pathways, particularly the salvage pathway which converts free L-fucose into GDP-fucose, the activated form required by fucosyltransferases nih.govoup.comresearchgate.netnih.gov. For decades, the specific mammalian transporter responsible for mediating L-fucose influx across the plasma membrane remained elusive, hindering a complete understanding of fucose bioavailability and its role in cellular metabolism nih.govnih.govmdpi.com.
Recent research has identified Glucose Transporter Type 1 (GLUT1), encoded by the SLC2A1 gene, as a functional L-fucose transporter in mammalian cells nih.govmdpi.com. This groundbreaking discovery was made through systematic screening of annotated transporters, and its role was further validated using various experimental approaches, including siRNA-mediated knockdown, chemical inhibition, and gene knockout studies nih.govmdpi.com. These studies demonstrated that GLUT1 facilitates the transport of L-fucose into cells, thereby contributing to the intracellular pool of fucose available for GDP-fucose synthesis nih.gov. Beyond specific transporter proteins, cellular uptake can also involve mechanisms like macropinocytosis, which has been implicated in fucose uptake mdpi.com.
While direct studies specifically employing this compound to characterize transporter kinetics or substrate specificity are still emerging, the principles of stable isotope tracing are well-established for monosaccharide transport wikipedia.orgnih.gov. This compound can be used to quantify the rate of L-fucose uptake by cells, allowing for the determination of transporter affinity (Km) and maximal transport velocity (Vmax) under various conditions. By comparing the uptake of this compound with other labeled monosaccharides, researchers can also assess the transporter's selectivity and potential for competitive inhibition, providing deeper insights into the mechanisms governing fucose entry into cells.
| Transporter Name | Gene | Primary Role in Fucose Transport | Notes |
| Glucose Transporter 1 | SLC2A1 | Mammalian L-fucose transporter | Identified via functional screening; confirmed by knockdown/KO studies nih.govmdpi.com |
| FucP | fucP | L-fucose/H+ symporter | Characterized in Escherichia coli pnas.org |
| GDP-Fucose Transporter | SLC35C1 | Transports GDP-fucose into Golgi/ER | Mutations lead to Leukocyte Adhesion Deficiency Type II (LAD2) nih.govoup.com |
Subcellular Compartmentalization Studies of this compound Metabolites
Following its uptake into the cell, L-fucose undergoes a series of metabolic transformations to become incorporated into glycans. The primary fate of L-fucose is its conversion to GDP-fucose, the essential nucleotide sugar donor for fucosyltransferases nih.govoup.comresearchgate.net. This conversion occurs in the cytosol through either the de novo synthesis pathway, which starts from GDP-mannose, or the salvage pathway, which directly converts free L-fucose into GDP-fucose via L-fucose kinase (FCSK) and GDP-fucose pyrophosphorylase (FPGT) nih.govresearchgate.netnih.gov.
Once synthesized in the cytosol, GDP-fucose must be translocated into the lumen of the Golgi apparatus and endoplasmic reticulum (ER) to be utilized by the various fucosyltransferases responsible for modifying proteins and lipids nih.govoup.comresearchgate.net. This transport is mediated by the GDP-fucose transporter (GDP-Fuc Tr), identified as SLC35C1 nih.govoup.com. Studies using stable isotope labeling, such as with this compound, are crucial for tracing the localization and flux of fucose metabolites through these cellular compartments.
When cells are incubated with this compound, the label is expected to be incorporated into the cytosolic GDP-fucose pool, forming GDP-fucose-2-13C ucsd.edu. Subsequent transport into the Golgi and ER would lead to the presence of ¹³C-labeled GDP-fucose in these organelles, where it can be transferred to acceptor molecules, resulting in ¹³C-fucosylated glycans ucsd.edu. Techniques such as mass spectrometry can then detect and quantify the ¹³C enrichment in GDP-fucose and its downstream products within isolated cellular compartments or through cell imaging approaches. For example, studies have shown that exogenous fucose, when supplied at sufficient concentrations, becomes the predominant source for N-glycan fucosylation, suggesting efficient uptake and utilization ucsd.edu. The ability to track the ¹³C label allows researchers to determine the relative contributions of different pathways and to map the spatial distribution of fucose metabolism within the cell, providing critical insights into the regulation of cellular fucosylation.
| Cellular Compartment | Expected Fate of this compound Metabolites | Primary Detection Method | Key Labeled Metabolites/Products |
| Cytosol | Uptake, phosphorylation, GDP-fucose synthesis | Mass Spectrometry (MS) | This compound, GDP-fucose-2-13C |
| Golgi Apparatus | GDP-fucose transport, glycosylation | MS, Fluorescent Lectins | GDP-fucose-2-13C, ¹³C-fucosylated glycans |
| Endoplasmic Reticulum | GDP-fucose transport, O-fucosylation | MS, Fluorescent Lectins | GDP-fucose-2-13C, ¹³C-O-fucosylated proteins |
Compound List:
this compound
L-fucose
GDP-fucose
GDP-mannose
GDP-fucose transporter (GDP-Fuc Tr)
Glucose Transporter 1 (GLUT1)
SLC2A1
FucP
L-fucose kinase (FCSK)
Fucose-1-phosphate guanylytransferase (FPGT)
Fucosyltransferases (FUTs)
Protein O-fucosyltransferases (POFUTs)
GDP-mannose 4,6-dehydratase (GMDS)
FX (GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase)
L-fucose-1-phosphate
L-fucose
L-fuculose
L-fuculose-1-phosphate
Dihydroxyacetone phosphate (B84403) (DHAP)
Pyruvate
L-lactate
L-fuconic acid
2-keto-3-deoxy-L-fuconate
2,4-diketo-3-deoxy-L-fuconate
N-glycans
O-glycans
Glycolipids
UDP-Xyl
UDP-GlcA
UDP-glucose
UDP-galactose
Sophisticated Spectroscopic and Analytical Techniques Applied to L Fucose 2 13c in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Fucose-2-13C Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the structure, dynamics, and interactions of molecules in solution. The presence of a ¹³C label at the C2 position of L-fucose significantly enhances the utility of NMR in studying fucosylated molecules.
The introduction of a ¹³C label at the C2 position of L-fucose provides a distinct signal in ¹³C NMR spectra, which simplifies the process of structural assignment in complex fucosylated glycans and glycoproteins. nih.govacs.org This specific labeling is particularly advantageous in overcoming the challenges posed by severe signal overlap in the ¹H NMR spectra of carbohydrates, where many proton resonances fall within a narrow chemical shift range. acs.orgnih.gov
High-resolution ¹³C NMR, often in conjunction with two-dimensional (2D) heteronuclear correlation experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous identification of the C2 carbon of the fucose residue. researchgate.net The distinct chemical shift of the ¹³C-labeled carbon provides a starting point for tracing the connectivity within the sugar spin system, aiding in the complete assignment of all proton and carbon signals of the fucose moiety. researchgate.net This approach is crucial for determining the primary structure of glycans, including the sequence, linkage positions, and anomeric configurations. nih.govacs.org
The table below illustrates typical ¹³C chemical shifts for L-fucopyranose in aqueous solution, highlighting the region where the C2 signal would be observed. The precise chemical shift of L-fucose-2-¹³C would be sensitive to its local environment within a larger oligosaccharide or glycoconjugate.
| Carbon Atom | α-L-fucopyranose (ppm) | β-L-fucopyranose (ppm) |
| C1 | 93.1 | 97.1 |
| C2 | 67.2 | 70.5 |
| C3 | 70.0 | 73.8 |
| C4 | 72.3 | 72.2 |
| C5 | 68.4 | 71.9 |
| C6 | 16.5 | 16.5 |
This interactive table provides representative ¹³C NMR chemical shifts for the anomers of L-fucose. Data is compiled from typical values observed in NMR studies of carbohydrates. nih.gov
The conformation and flexibility of oligosaccharides are critical to their biological function. nih.govacs.org Isotopic labeling with ¹³C at specific positions, such as in L-fucose-2-¹³C, provides access to NMR parameters that are rich in conformational information. One of the key parameters is the scalar coupling constant (J-coupling) between adjacent nuclei. For instance, the three-bond coupling constant between the C2 carbon and the anomeric proton (³JC2,H1) is dependent on the dihedral angle between these nuclei and can provide insights into the conformation around the glycosidic linkage.
| NMR Parameter | Information Gained |
| ³JC2,H1 | Dihedral angle and glycosidic linkage conformation |
| ¹³C T₁ Relaxation | Fast internal motions (pico- to nanoseconds) |
| ¹³C T₂ Relaxation | Slower motions and overall tumbling (micro- to milliseconds) |
| Heteronuclear NOE | Amplitude of fast internal motions |
This interactive table summarizes the types of conformational and dynamic information that can be obtained from NMR studies of L-fucose-2-¹³C labeled oligosaccharides.
Understanding the interactions between glycans and proteins, such as lectins, is fundamental to many biological processes. rsc.org NMR spectroscopy is a powerful technique for studying these interactions in solution. researchgate.net When a ligand binds to a protein, changes in the chemical environment of the nuclei at the binding interface can lead to perturbations in their NMR chemical shifts. nih.gov
By using L-fucose-2-¹³C as a labeled ligand, researchers can monitor the chemical shift of the C2 carbon upon titration with a protein. acs.org Significant changes in the ¹³C chemical shift of the C2 position provide direct evidence of its involvement in the binding interface. This technique, known as Chemical Shift Perturbation (CSP) mapping, allows for the identification of the atoms of the glycan that are in close contact with the protein. nih.gov The magnitude of the chemical shift changes can also be used to determine the binding affinity (Kd) of the interaction. researchgate.net The use of a ¹³C-labeled sugar is particularly advantageous as the ¹³C spectrum is much simpler and has a larger chemical shift dispersion compared to the proton spectrum, making the analysis of the perturbations more straightforward. rsc.org
Mass Spectrometry (MS)-Based Approaches for L-Fucose-2-¹³C Analysis
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in proteomics and glycomics. The incorporation of a stable isotope like ¹³C in L-fucose provides a mass signature that can be exploited in various MS-based applications.
Determining the extent of fucosylation at specific glycosylation sites is crucial for understanding the functional consequences of this post-translational modification. researchgate.netnih.gov Metabolic labeling with L-fucose-2-¹³C allows for the quantitative analysis of fucosylation stoichiometry by mass spectrometry. researchgate.net When cells are grown in media containing L-fucose-2-¹³C, the labeled fucose is incorporated into newly synthesized glycoproteins.
Analysis of glycopeptides from these cells by mass spectrometry will reveal pairs of peaks for each fucosylated glycopeptide: one corresponding to the naturally abundant glycopeptide and another shifted by +1 Da for each incorporated L-fucose-2-¹³C residue. The relative intensities of these isotopic peaks can be used to calculate the percentage of fucosylation at a specific site. This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for carbohydrates, provides a robust method for quantifying changes in fucosylation under different cellular conditions.
| Method | Description | Application |
| Metabolic Labeling with L-fucose-2-¹³C | Cells are cultured in media containing the labeled sugar, which is incorporated into glycoproteins. | Quantification of site-specific fucosylation levels. |
| Mass Spectrometry Analysis | Glycopeptides are analyzed, and the ratio of labeled to unlabeled peptides is determined. | Comparing fucosylation between different cell states (e.g., normal vs. disease). acs.org |
This interactive table outlines the workflow for determining fucosylation stoichiometry using L-fucose-2-¹³C and mass spectrometry.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with extremely high precision. nih.gov This technique can be used to trace the metabolic fate of labeled compounds and quantify the flux through metabolic pathways. nih.gov
When L-fucose-2-¹³C is introduced into a biological system, it can be metabolized through various pathways. For example, it can be salvaged and incorporated into glycoproteins, or it can be catabolized. By measuring the ¹³C/¹²C ratio in downstream metabolites, CO₂, or other metabolic end products, IRMS can provide a quantitative measure of the metabolic flux through these pathways. mlr.press This information is invaluable for understanding the regulation of fucose metabolism and how it is altered in different physiological or pathological states.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis of this compound Glycans
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of glycans. In an MS/MS experiment, a specific precursor ion (in this case, a glycan containing this compound) is selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information, including monosaccharide sequence and branching patterns.
Fucosylated glycans exhibit characteristic fragmentation behavior under CID conditions. The fucose residue is known to be particularly labile and is often lost as a neutral molecule early in the fragmentation process. nih.govucdavis.edu This neutral loss is a diagnostic marker for the presence of fucose. For a glycan containing standard L-fucose, this corresponds to a neutral loss of 146.06 Da. nih.gov
The incorporation of this compound introduces a predictable mass shift in the fragmentation pattern. The single ¹³C atom increases the mass of the fucose residue by 1 Da. Consequently, the neutral loss of the labeled fucose from the precursor ion will be observed at 147.06 Da. This +1 Da shift in the neutral loss peak is a definitive indicator that the glycan was fucosylated using the this compound tracer.
Furthermore, any fragment ions that retain the labeled fucose residue will also exhibit a +1 Da mass increase compared to their unlabeled analogs. nih.gov For example, B- and Y-ions resulting from glycosidic bond cleavages that keep the this compound intact will appear at m/z + 1. nih.govacs.org This allows researchers to precisely map the location of the labeled fucose within the glycan structure and to differentiate it from naturally occurring fucosylation.
| Fragment Type | Description | Unlabeled Mass (Da) | This compound Labeled Mass (Da) | Mass Shift (Da) |
|---|---|---|---|---|
| Precursor Ion | The intact glycan ion selected for fragmentation. | M | M+1 | +1 |
| Neutral Loss of Fucose | Loss of the fucose residue from the precursor ion. | 146.06 | 147.06 | +1 |
| Fucose-Containing Fragment (e.g., Y-ion) | A fragment ion that retains the fucose moiety. | F | F+1 | +1 |
| Fragment Lacking Fucose (e.g., Y-ion after neutral loss) | A fragment ion formed after the loss of the fucose moiety. | F' | F' | 0 |
Advanced Chromatographic Separations of this compound Labeled Metabolites
Chromatographic techniques are indispensable for isolating and quantifying labeled metabolites from complex biological matrices. In studies using this compound, these methods allow researchers to separate metabolites involved in fucose metabolism and downstream glycosylation pathways, enabling precise measurement of isotope incorporation through mass spectrometry.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
HPLC and GC-MS are complementary techniques widely used for metabolite profiling in stable isotope tracing studies. biorxiv.org
High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of polar, non-volatile metabolites like sugar nucleotides. In the context of this compound tracing, HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), can effectively separate GDP-L-fucose from other nucleotides and sugar phosphates without the need for chemical derivatization. semanticscholar.org Coupling HPLC with a mass spectrometer (LC-MS) allows for the detection and quantification of GDP-L-fucose-2-13C, providing a direct measure of the flux of the labeled fucose into the activated sugar donor pool required for fucosylation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection method for small, volatile, and thermally stable molecules. For the analysis of monosaccharides like fucose, a derivatization step, such as silylation, is required to increase their volatility. springernature.com Following derivatization, GC-MS can separate various monosaccharides released from hydrolyzed glycoconjugates. The mass spectrometer then analyzes the isotopic labeling patterns of the fragments. nih.govshimadzu.com This analysis of mass isotopologue distributions reveals the extent to which this compound has been incorporated into different glycans and potentially transformed into other metabolic intermediates.
| Technique | Primary Application | Sample Derivatization | Key Advantages | Typical Analytes |
|---|---|---|---|---|
| HPLC-MS | Analysis of polar, non-volatile metabolites. | Generally not required. | Preserves the native structure of analytes; ideal for labile molecules. | GDP-L-fucose, Sugar phosphates, Organic acids |
| GC-MS | Analysis of volatile or semi-volatile metabolites. | Required for sugars (e.g., silylation). | Excellent chromatographic resolution; provides detailed fragment information for isotopologue analysis. | Monosaccharides (Fucose, Glucose), Amino acids |
Capillary Electrophoresis Applications for Glycan Microheterogeneity Assessment
Capillary electrophoresis (CE) is a powerful analytical technique that offers extremely high-resolution separation of charged molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov It is particularly well-suited for the detailed analysis of glycan microheterogeneity.
In a typical CE workflow for glycan analysis, N-glycans are first enzymatically released from glycoproteins. To enable detection by sensitive laser-induced fluorescence (LIF), the released glycans are chemically labeled with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.gov This tag also imparts a negative charge to the otherwise neutral glycans, facilitating their separation by CE.
The high efficiency of CE allows for the separation of glycan populations into distinct peaks based on subtle structural differences. This includes variations in:
Sialylation: The number of negatively charged sialic acid residues.
Branching: The complexity of the glycan antennae.
Isomerism: Separation of glycans with the same composition but different monosaccharide linkages (positional isomers). nih.gov
When applied to samples from systems fed with this compound, CE analysis of the resulting glycan pool can reveal which specific glycan structures have incorporated the labeled monosaccharide. While the +1 Da mass difference from the isotope does not affect electrophoretic mobility, CE's ability to resolve isomeric structures allows researchers to determine if the labeled fucose is being added to specific glycan types (e.g., core vs. antenna fucosylation, or fucosylation on particular antennae). This provides a detailed picture of the substrate specificity of fucosyltransferases and how fucosylation patterns change under different biological conditions. hitachi-hightech.commpg.de
| Type of Microheterogeneity | Structural Basis | Impact on CE Separation |
|---|---|---|
| Degree of Sialylation | Number of terminal sialic acid residues. | Major determinant of charge-to-size ratio; more sialic acids lead to faster migration. |
| Branching Complexity | Number of glycan antennae (bi-, tri-, tetra-antennary). | Affects the overall size and hydrodynamic radius, influencing migration time. |
| Positional Isomerism | Different linkage positions of monosaccharides (e.g., α2,3- vs. α2,6-linked sialic acid). | Subtle changes in shape and charge distribution can be resolved, leading to separate peaks. |
| Fucosylation Status | Presence and location of fucose (core vs. antennary). | Can be assessed by comparing profiles before and after fucosidase treatment or by coupling CE to MS. |
Enzymological and Mechanistic Investigations Utilizing L Fucose 2 13c
Probing Fucosyltransferase Reaction Mechanisms via Kinetic Isotope Effects
The use of isotopically labeled molecules like L-fucose-2-13C is central to determining kinetic isotope effects (KIEs), a powerful method for elucidating enzymatic reaction mechanisms. harvard.edu By comparing the reaction rates of the unlabeled (¹²C) and labeled (¹³C) substrates, researchers can infer detailed information about the transition state of the reaction. A significant KIE suggests that the bond to the isotopic label is being broken or formed in the rate-determining step of the reaction.
However, when mutations were introduced into the enzyme's active site (e.g., C116S or Y143F variants), significant KIEs were observed. nih.gov This demonstrates that for these defective enzymes, the catalytic step became rate-limiting. These findings highlight how isotopic labeling can reveal the slowest step in a multi-step enzymatic pathway and provide a framework for how this compound could be used to probe the mechanisms of various fucosyltransferases (FUTs).
Table 1: Kinetic Isotope Effect (KIE) Findings in Human GDP-L-fucose Synthase (GFS)
| Enzyme Variant | Isotopic Label Location | Observed KIE | Implication |
|---|---|---|---|
| Wild-Type GFS | [3″-²H] or [5″-²H] in substrate | Masked (Not significant) | Catalytic (chemical) steps are not rate-limiting. nih.govnih.gov |
| Wild-Type GFS | [4S-²H] in NADPH | Small (1.4) | Product release is the likely rate-determining step. nih.gov |
| C116S Mutant | [3″-²H] in substrate | Apparent (Significant) | C-3" epimerization becomes rate-limiting. nih.gov |
This data is based on studies using deuterated substrates for GFS, illustrating the principles applicable to ¹³C-labeled fucose studies.
Active Site Architecture and Substrate Specificity Studies of Fucose-Metabolizing Enzymes
Isotopically labeled substrates are instrumental in studying the architecture of enzyme active sites and understanding substrate specificity. By tracing the binding and transformation of this compound, researchers can identify key amino acid residues involved in catalysis and binding.
Studies on fucose-metabolizing enzymes have revealed critical structural details. For instance, the investigation of L-fucose isomerase from Raoultella sp. indicated that its catalytic activity depends on divalent metal ions, such as Mn²⁺, which are coordinated by conserved glutamate, aspartate, and histidine residues within the active site. nih.gov This metal-binding site is crucial for the isomerization reaction. nih.gov
Similarly, kinetic and structural characterization of human GDP-L-fucose synthase (GFS) has shown that this enzyme utilizes a random mechanism for substrate binding and product release. nih.govnih.gov Structural analyses of GFS complexes suggest that an induced-fit conformational change is necessary to release the final product, GDP-L-fucose. nih.govnih.gov This change in enzyme shape is a key feature of its active site dynamics. The use of labeled fucose analogs helps in mapping these interactions and understanding how the enzyme recognizes and processes its substrate.
Table 2: Features of Active Sites in Fucose-Metabolizing Enzymes
| Enzyme | Key Active Site Features | Mechanism Notes |
|---|---|---|
| L-Fucose Isomerase | Requires divalent metal ions (e.g., Mn²⁺). Coordinated by conserved Glu, Asp, and His residues. nih.gov | Catalyzes isomerization through an ene-diol mechanism. nih.gov |
Development of Enzyme Assays and High-Throughput Screening Platforms for Fucosylation Modulators
The search for inhibitors of fucosylation is a significant area of research, particularly in cancer therapeutics, as abnormal fucosylation is a hallmark of many malignancies. concordia.ca this compound and other fucose analogs are vital for developing assays used in high-throughput screening (HTS) to identify molecules that can modulate the activity of fucosyltransferases.
One innovative HTS assay was developed to find inhibitors of fucosyltransferases like FUT5 and FUT6. concordia.ca This coupled-enzyme assay uses a synthetic, fluorogenically labeled substrate. The principle is as follows:
The fucosyltransferase (FUT) transfers fucose to the synthetic substrate.
A second enzyme, a specific glycosidase, is added. This glycosidase can only cleave the substrate if it has not been fucosylated.
Cleavage of the non-fucosylated substrate releases a fluorescent molecule (resorufin).
In this system, if a tested compound successfully inhibits the fucosyltransferase, the substrate remains non-fucosylated, gets cleaved by the glycosidase, and a strong fluorescent signal is produced. concordia.ca Conversely, if the inhibitor fails, the substrate is fucosylated, the glycosidase cannot act on it, and no fluorescence is observed. concordia.ca This method provides a sensitive and specific platform for screening large libraries of small molecules to identify potential fucosylation inhibitors. concordia.caconcordia.ca
Table 3: Principle of a High-Throughput Coupled Enzyme Assay for FUT Inhibitors
| Step | Action | Result in Presence of Inhibitor | Result in Absence of Inhibitor |
|---|---|---|---|
| 1. Fucosylation Reaction | Fucosyltransferase (FUT) and a test compound are incubated with a fluorogenic substrate and GDP-fucose. | FUT is inhibited; the substrate is not fucosylated. | FUT is active; the substrate becomes fucosylated. |
| 2. Glycosidase Reaction | A specific glycosidase is added. | The non-fucosylated substrate is cleaved. | The fucosylated substrate is not recognized or cleaved. |
Development of Novel Research Methodologies and Systems Leveraging L Fucose 2 13c
Strategies for In Situ and In Vivo Labeling of Complex Biological Glycans
Metabolic labeling with stable isotopes, including L-fucose-2-13C, is a powerful strategy for tracking the incorporation and fate of fucose within cellular and organismal systems. This approach allows researchers to quantify glycan structures and understand their dynamic turnover researchgate.netresearchgate.netckisotopes.com. By culturing cells or feeding organisms with isotopically labeled precursors, the stable isotopes are incorporated into newly synthesized glycans via endogenous biosynthetic pathways researchgate.netckisotopes.com.
Studies have demonstrated the effective incorporation of stable isotopes into glycans using various labeled precursors, such as ¹³C-labeled glucose or glutamine researchgate.netckisotopes.com. While specific literature detailing the direct use of this compound for in vivo labeling of complex biological glycans across diverse organisms is still emerging, the general principle applies. This compound can be utilized as a precursor in cell culture media or administered to model organisms to trace its metabolic fate and incorporation into fucosylated glycans rupress.org. The efficiency of labeling and the specific pathways utilized (e.g., salvage pathways) are critical considerations acs.org. Research has shown that exogenous fucose can be efficiently salvaged and incorporated into N-glycans, with its contribution being dose-dependent rupress.org.
Data Table 1: Metabolic Labeling Approaches for Glycans
| Labeling Strategy | Precursor Example | Incorporation Mechanism | Applications | References |
| Metabolic Labeling | ¹³C-Glucose, ¹⁵N-Glutamine, L-fucose-2-¹³C | Via endogenous biosynthetic pathways | Quantitative glycomics, tracing metabolic flux, studying glycan turnover | researchgate.netresearchgate.netckisotopes.comrupress.org |
| Chemical Labeling | Azido- or alkynyl-fucose derivatives | Post-biosynthetic modification via bioorthogonal chemistry | Visualizing fucosylated glycans, enrichment of fucosylated glycoproteins | acs.orgnih.govresearchgate.netpnas.orgpnas.orgcaltech.edumdpi.comacs.org |
| Enzymatic Labeling | ¹³C-labeled monosaccharides (e.g., galactose) | Enzymatic transfer of labeled monosaccharides | Synthesis of stable isotope-labeled glycan standards | nih.govacs.org |
Construction of Reporter Systems for Fucosylation Events in Cellular and Organismal Models
Reporter systems are essential for monitoring specific biological events in real-time. In the context of fucosylation, reporter systems can be engineered to signal when fucosylation occurs or when specific fucosylated structures are present. While direct reporter systems specifically utilizing this compound for signaling are not explicitly detailed in the provided search results, the principles of metabolic labeling and bioorthogonal chemistry can be leveraged to create such systems.
The incorporation of this compound into glycans can serve as a "tag" that is detectable by advanced analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy researchgate.netresearchgate.netoup.comrsc.orgacs.orgmarioschubert.ch. For instance, MS can quantify the relative abundance of ¹³C-labeled glycans compared to unlabeled glycans, providing a quantitative readout of fucosylation activity researchgate.netresearchgate.net. Similarly, NMR spectroscopy can provide detailed structural information and confirm the presence and position of the ¹³C label within specific glycan structures oup.comrsc.orgacs.orgmarioschubert.ch.
Furthermore, chemical reporter strategies, which involve incorporating modified sugars like azido- or alkynyl-fucose, can be coupled with fluorescent probes or affinity tags. These modified sugars are metabolized into their activated nucleotide-sugar forms and then incorporated into glycans by fucosyltransferases acs.orgnih.govpnas.orgpnas.orgcaltech.edumdpi.com. The attached azide (B81097) or alkyne group then allows for subsequent detection or enrichment using click chemistry with fluorescent or affinity probes, effectively acting as a reporter for fucosylation events. While these typically use azide or alkyne tags rather than specific isotopes like ¹³C at the 2-position, the underlying principle of using a modified fucose to report on fucosylation is similar. This compound, by providing a mass shift, acts as an intrinsic reporter detectable by mass spectrometry.
Data Table 2: Reporter Strategies for Fucosylation Monitoring
| Reporter Strategy Type | Label/Tag Used | Detection Method | Output | References |
| Isotopic Labeling | L-fucose-2-¹³C | Mass Spectrometry (MS), NMR Spectroscopy | Quantitative analysis of labeled vs. unlabeled glycans | researchgate.netresearchgate.netoup.comrsc.orgacs.orgmarioschubert.ch |
| Chemical Labeling | Azido-fucose, Alkynyl-fucose | Click Chemistry (fluorescent probes, affinity tags) | Fluorescent imaging, enrichment of fucosylated glycans | acs.orgnih.govpnas.orgpnas.orgcaltech.edumdpi.com |
| Reporter Gene Systems | (Hypothetical) Fucose-inducible promoter driving reporter gene | Fluorescence microscopy, plate reader | Real-time monitoring of fucose availability/metabolism | mdpi.com (related to fucose quantification, not fucosylation events directly) |
Integration of this compound Labeling with Advanced Imaging Modalities for Spatial Resolution
The spatial localization of fucosylation events within tissues and cells is critical for understanding their functional roles. This compound labeling, when coupled with advanced imaging techniques, provides high spatial resolution insights into glycan distribution.
Mass Spectrometry Imaging (MSI) is a key technology that allows for the visualization of molecular distributions directly within tissue sections, preserving spatial information frontiersin.orgjst.go.jpnih.govfrontiersin.orgacs.orgacs.org. By incorporating this compound into cellular glycans, MSI can then detect the spatial patterns of these labeled glycans. This allows researchers to map where fucosylation is occurring at a cellular or subcellular level frontiersin.orgacs.orgacs.org. For example, studies have used MSI to map the distribution of various N-glycans, including fucosylated ones, in different brain areas and tumor tissues jst.go.jpacs.org. The use of ¹³C labeling provides a distinct mass signature that can be specifically detected and mapped, differentiating it from endogenous unlabeled glycans researchgate.netresearchgate.net.
NMR spectroscopy, while typically not an imaging technique in the same vein as MSI, can also provide spatially resolved information when applied to specific tissue preparations or microfluidic devices, and is crucial for structural confirmation of labeled glycans oup.comrsc.orgacs.orgmarioschubert.ch. The integration of this compound with techniques like MALDI-MSI allows for the precise localization and quantification of fucosylated glycans within complex biological environments, offering a powerful tool for understanding glycan-mediated biological processes. For instance, combining MSI with other imaging modalities like immunohistochemistry can further contextualize glycan distribution within specific cell types or tissue structures nih.gov.
Data Table 3: Imaging Modalities for Spatially Resolved Glycan Analysis with this compound
| Imaging Modality | Principle of Operation | Detection of this compound | Spatial Resolution | Key Applications | References |
| MALDI-MSI | Laser ablation and ionization of molecules in tissue sections, followed by mass analysis | Detection of characteristic mass shift due to ¹³C label | 5-50 μm (can approach cellular resolution) | Mapping glycan distribution in tissues, identifying tissue-specific glycan patterns | frontiersin.orgjst.go.jpnih.govacs.orgacs.org |
| NMR Spectroscopy | Analysis of nuclear spin properties to determine molecular structure and dynamics | Confirmation of ¹³C incorporation and structural integrity | Varies (can provide site-specific information) | Structural elucidation of labeled glycans, confirmation of labeling | oup.comrsc.orgacs.orgmarioschubert.ch |
| Fluorescence Microscopy (with chemical reporters) | Detection of fluorescent probes conjugated to modified glycans | Indirectly, by labeling glycans that have incorporated modified fucose (e.g., azido-fucose) | Sub-cellular to cellular | Visualizing fucosylated glycans in living cells/tissues | acs.orgpnas.orgpnas.orgcaltech.edu |
Compound Name List:
this compound
Computational and Theoretical Frameworks for L Fucose 2 13c Research
Molecular Dynamics Simulations of L-Fucose-2-13C Containing Glycoconjugates
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For glycoconjugates containing this compound, MD simulations offer insights into how fucosylation affects the conformation, flexibility, and interactions of glycoproteins and glycolipids. researchgate.netnih.gov While the isotopic substitution of 12C with 13C at the C2 position introduces a minimal change in mass, the primary value of MD simulations lies in providing a dynamic structural context for experimental data obtained using the 13C label.
MD simulations can reveal how core fucosylation regulates the conformation of N-glycans, influencing how they interact with proteins and other molecules. researchgate.net For instance, simulations have shown that the presence of a core fucose can cause a glycan arm to bend and interact with specific amino acid residues on a protein surface through hydrogen bonds and hydrophobic interactions. researchgate.net These simulations are crucial for understanding the molecular basis of recognition events, such as a fucose-binding lectin interacting with a fucosylated oligosaccharide. frontiersin.org The simulations can characterize the hydrogen-bonding network and hydrophobic contacts that stabilize the complex, providing a detailed picture that complements experimental results. frontiersin.orgunimi.it
The development of specialized molecular force fields, such as those within the CHARMM (Chemistry at HARvard Macromolecular Mechanics) framework, has improved the accuracy of glycoprotein (B1211001) simulations. nih.gov These force fields include parameters that accurately describe the glycosidic linkages between carbohydrates and proteins, enabling realistic modeling of these complex systems. nih.gov By simulating glycoconjugates with and without L-fucose, researchers can pinpoint the specific structural and dynamic changes induced by this modification, which can then be probed experimentally using this compound.
| Simulation Target | Key Interactions Investigated | Typical Simulation Finding | Relevant Force Field |
|---|---|---|---|
| Fucosylated N-glycan on a protein surface | Hydrogen bonds, hydrophobic interactions, glycan-protein contacts | Core fucosylation restricts glycan flexibility and promotes specific conformations for molecular recognition. researchgate.net | CHARMM, AMBER |
| Lectin-fucose complex | Hydrogen bonds between fucose hydroxyls and lectin residues (e.g., Arg, Glu, Trp), stacking interactions. frontiersin.org | Identification of key amino acid residues responsible for fucose binding and specificity. frontiersin.org | GROMOS, OPLS |
| Free fucosylated oligosaccharide in solvent | Intra-residue hydrogen bonds, glycosidic linkage conformation (phi/psi angles), hydration patterns. | Determination of the preferred solution-state conformation and dynamic behavior of the glycan. maynoothuniversity.ie | GLYCAM, CHARMM |
Quantum Chemical Calculations for Isotopic Perturbations and NMR Parameters
Quantum chemical (QC) calculations are essential for predicting and interpreting the nuclear magnetic resonance (NMR) parameters of isotopically labeled molecules like this compound. researchgate.net Since 13C is an NMR-active nucleus, its incorporation provides a powerful spectroscopic probe. QC methods can accurately compute NMR chemical shifts and spin-spin coupling constants, which are highly sensitive to the local electronic environment. mdpi.comdntb.gov.ua
The primary application of these calculations is to establish a direct link between the three-dimensional structure of a molecule and its observable NMR spectrum. By calculating the 13C chemical shift for the C2 position of L-fucose in different chemical or conformational states (e.g., free in solution versus bound to a lectin), researchers can interpret experimental shifts in terms of specific molecular interactions. researchgate.net Discrepancies between calculated and experimental values can often reveal subtle structural features or dynamic processes not captured in the initial structural model.
Isotopic perturbation refers to the subtle changes in molecular properties caused by substituting an isotope. In NMR, the presence of 13C at the C2 position affects the chemical shifts of neighboring nuclei (1H and other 13C atoms) and introduces new spin-spin couplings (e.g., ¹J(C2,H2), ²J(C2,C1), ²J(C2,C3)). QC methods can calculate these one-bond and long-range coupling constants, providing valuable constraints for determining molecular conformation and configuration. nih.gov Various theoretical approaches, including Density Functional Theory (DFT) combined with methods like GIAO (Gauge-Including Atomic Orbital), are employed to achieve high accuracy in these predictions. researchgate.net
| Calculated NMR Parameter | Significance for this compound | Common Computational Method |
|---|---|---|
| 13C Isotropic Chemical Shift (δ) | Correlates the electronic environment of the C2 carbon with its structural context (e.g., H-bonding, protein binding). researchgate.net | DFT with GIAO (Gauge-Including Atomic Orbital) |
| One-Bond 13C-1H Coupling Constant (¹JCH) | Provides information on the hybridization and geometry around the C2-H2 bond. nih.gov | DFT, SOPPA (Second-Order Polarization Propagator Approximation) |
| Long-Range 13C-1H and 13C-13C Coupling Constants (nJCH, nJCC) | Used as constraints to define dihedral angles and overall molecular conformation. nih.gov | DFT, EOM-CCSD (Equation-of-Motion Coupled-Cluster Singles and Doubles) |
| Isotope Effects on Neighboring Nuclei | Allows for the study of subtle electronic perturbations and aids in the assignment of complex spectra. | High-level ab initio methods, CCSD(T) |
Bioinformatics and Data Analysis Pipelines for this compound Derived Glycomics and Metabolomics Data
When this compound is used as a metabolic tracer, it generates complex datasets in glycomics and metabolomics experiments that require sophisticated bioinformatics and data analysis pipelines for interpretation. nih.gov These pipelines are workflows designed to process raw data from analytical platforms like mass spectrometry (MS) or NMR, identify and quantify 13C-labeled molecules, and place them into a biological context. usamvcluj.ro
The typical workflow begins with data pre-processing, which includes steps like noise filtering, peak picking, and alignment of spectra or chromatograms across different samples. usamvcluj.ro For stable isotope tracing studies, a crucial step is feature detection, where the software must identify molecular features corresponding to the 13C-labeled compounds. This often involves searching for characteristic mass shifts (in MS) or specific spectral patterns (in NMR) that distinguish the labeled molecules from their unlabeled (12C) counterparts.
Following identification, statistical analysis is performed to determine significant changes in the abundance of labeled metabolites or glycans between different experimental conditions. nih.gov Univariate and multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are used to identify patterns and potential biomarkers. usamvcluj.ronih.gov
The final step is pathway and network analysis. The identified metabolites and glycans that incorporate the 13C label are mapped onto known metabolic and biosynthetic pathways using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and HMDB (Human Metabolome Database). usamvcluj.ro This allows researchers to trace the metabolic fate of L-fucose and understand how its flux through different pathways is altered in various physiological or pathological states. nih.gov
| Pipeline Stage | Purpose | Key Tools and Techniques | Example Output |
|---|---|---|---|
| Data Acquisition | Generation of raw data from biological samples. | Mass Spectrometry (LC-MS, GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov | Raw spectra, chromatograms. |
| Pre-processing | Conversion of raw data into a format suitable for analysis. | Noise reduction, baseline correction, peak detection, alignment, normalization. usamvcluj.ro | A feature matrix of peaks with m/z, retention time, and intensity. |
| Isotope Tracing Analysis | Identification and quantification of 13C-labeled molecules. | Isotopologue detection algorithms, mass shift analysis, fractional enrichment calculation. | List of labeled compounds and their relative abundance. |
| Statistical Analysis | Identification of significant differences between experimental groups. | T-tests, ANOVA, PCA, PLS-DA, machine learning algorithms (e.g., SVM-RFE). nih.gov | Volcano plots, scores plots, lists of significantly altered features. |
| Biological Interpretation | Mapping identified molecules to biological pathways. | Pathway analysis using databases like KEGG, HMDB, Reactome. usamvcluj.ro | Visualized metabolic pathways showing the flow of the 13C label. |
Future Prospects and Emerging Research Frontiers for L Fucose 2 13c in Glycoscience
Integration of L-Fucose-2-13C Labeling with Multi-Omics Approaches (e.g., Glycoproteomics, Metabolomics)
The integration of stable isotope labeling with high-throughput "omics" technologies represents a significant frontier in systems biology. This compound is central to these efforts, providing a means to dynamically trace fucose metabolism and its contribution to the glycoproteome and metabolome.
In the context of metabolomics , this compound allows for metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system. By introducing this compound and monitoring its conversion into downstream metabolites like GDP-L-fucose, researchers can map the activity of the fucose salvage pathway. oup.comnih.gov This approach has been effectively used to study how nutrient availability and metabolic shifts impact the synthesis of glycans. For instance, studies using 13C-labeled glucose have demonstrated a method to quantify the incorporation of glucose-derived carbon into monosaccharides of cell-membrane glycans, including L-fucose, in cancer cells. nih.govresearchgate.net This strategy helps determine how cancer cells allocate resources toward glycan synthesis, revealing that some cancer cell lines exhibit a higher allocation of glucose for glycan production and a faster turnover of membrane glycans. nih.govresearchgate.net
In glycoproteomics , which involves the system-wide analysis of protein glycosylation, this compound enables the specific identification and quantification of newly synthesized fucosylated glycoproteins. nih.gov When cells are cultured with the labeled fucose, the 13C isotope is incorporated into the glycan structures of proteins. Subsequent analysis using mass spectrometry can distinguish these newly synthesized glycoproteins from the pre-existing, unlabeled pool. oup.comescholarship.org This "pulse-chase" experimental design is invaluable for studying the dynamics of protein fucosylation in response to various stimuli or during disease progression. This technique allows for the specific enrichment and analysis of fucosylated glycopeptides, providing insights into which proteins are being modified and at what specific sites. nih.gov
The integration of these approaches creates a powerful multi-omics strategy. By combining metabolomic data on the flux through the fucose salvage pathway with glycoproteomic data on site-specific fucosylation, researchers can build comprehensive models of how cellular metabolism directly regulates the function of specific proteins through glycosylation. nih.govmdpi.com This integrated view is crucial for understanding the complex interplay between genotype, metabolism, and phenotype. nih.gov
Table 1: Research Findings from 13C Isotope Tracing in Glycan Analysis
| Finding | Research Context | Implication | Source |
|---|---|---|---|
| Differentiated Glucose Allocation | Comparison of cancer cell lines. | Demonstrates that distinct cancer phenotypes have different metabolic priorities for glycan synthesis. | nih.govresearchgate.net |
| Faster Glycan Turnover | Observed in specific cancer cell lines. | Suggests higher rates of membrane remodeling and signaling activity, which can be tracked with isotopic labels. | nih.gov |
Advancements in Glycan Engineering and Synthetic Biology Applications
Metabolic glycan engineering utilizes the cell's own biosynthetic pathways to incorporate modified sugars into glycoconjugates, enabling the modulation of cell surface glycosylation. mdpi.com L-fucose analogs are key tools in this field, and this compound provides a critical method for quantifying their incorporation and metabolic fate.
In glycan engineering , researchers introduce fucose analogs with chemical modifications to alter the properties of glycoproteins. For example, fluorinated fucose analogs can act as inhibitors of fucosyltransferases, leading to the production of non-fucosylated antibodies with enhanced therapeutic efficacy. nih.gov Acylated fucose derivatives have been developed to improve cell permeability, allowing for more efficient incorporation into cellular glycans. mdpi.com this compound can be used in parallel with these analogs to trace the efficiency of the salvage pathway and to understand how the introduction of synthetic analogs competes with the natural substrate. This allows for the precise control and optimization of glycoprotein (B1211001) fucosylation for therapeutic or research purposes. mdpi.com
In synthetic biology , efforts are underway to engineer microorganisms like Saccharomyces cerevisiae for the efficient biosynthesis of L-fucose from simple substrates. elsevierpure.com This provides a sustainable and cost-effective source of this valuable monosaccharide. This compound is an indispensable tool in this context for optimizing these engineered pathways. By providing a 13C-labeled precursor at a specific point in the pathway, researchers can trace carbon flux, identify metabolic bottlenecks, and quantify the yield of L-fucose production, thereby guiding the rational engineering of the microbial host. elsevierpure.com
Table 2: Examples of Fucose Analogs in Glycan Engineering
| Fucose Analog | Application | Purpose | Source |
|---|---|---|---|
| Acylated Fucoses | Metabolic glycoengineering of CHO cells. | Increase cell permeability and incorporation into recombinant antibody N-glycans to modulate fucosylation. | mdpi.com |
| 2-Deoxy-2-fluoro-L-fucose | Global metabolic inhibitor of fucosylation. | Remodel cell-surface glycans and generate non-fucosylated antibodies with enhanced cellular cytotoxicity. | nih.gov |
Role of this compound in Elucidating Fundamental Disease Mechanisms and Pathway Dysregulation
Aberrant fucosylation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes. oup.commdpi.com this compound is a key tool for dissecting the underlying molecular mechanisms by enabling precise tracking of fucose metabolism in pathological states.
Cancer Biology: Altered fucosylation, such as increased core fucosylation, is linked to tumor progression and metastasis. nih.govnih.gov Isotopic tracing with this compound can elucidate how cancer cells reroute metabolic pathways to support aberrant glycosylation. By quantifying the flux of fucose into specific cancer-associated glycoproteins, researchers can identify key fucosyltransferases and metabolic control points that could serve as therapeutic targets. nih.govresearchgate.net
Inflammatory and Immune Diseases: Fucosylation is essential for immune cell function, including selectin-mediated leukocyte adhesion during inflammation. oup.comnih.gov Studies have shown that L-fucose supplementation can reduce gut inflammation by promoting the activation of T-regulatory cells. plos.org this compound can be used to trace how immune cells utilize fucose during activation and differentiation, and to understand the mechanisms by which fucosylation modulates immune responses in diseases like inflammatory bowel disease. plos.orgnih.gov
Metabolic and Neurological Disorders: Emerging evidence links fucosylation to metabolic health and neurological function. Increased fucose expression on erythrocytes has been associated with aging and hyperglycemia. wellcomeopenresearch.org Furthermore, L-fucose has been shown to suppress lipid accumulation by activating the AMPK pathway and to promote enteric nervous system regeneration in diabetic mice by inhibiting the SMAD2 signaling pathway. mdpi.comnih.gov Tracing with this compound can help to clarify how systemic metabolic changes, such as those in diabetes, lead to dysregulated fucosylation and how this, in turn, contributes to disease pathology by altering key signaling pathways. nih.govmdpi.com
Table 3: L-Fucose and Fucosylation in Disease Pathways
| Disease/Condition | Associated Pathway/Mechanism | Role of Fucosylation | Source |
|---|---|---|---|
| Cancer | Altered glucose allocation to glycan synthesis. | Increased fucosylation is a feature of cancer cells that contributes to progression. | nih.govresearchgate.net |
| Inflammatory Bowel Disease | AHR/IL-22 Pathway. | L-fucose promotes intestinal stem cell regeneration and epithelial repair. | nih.gov |
| Depression | JAK2/STAT3 Signaling Pathway. | L-fucose administration attenuates neuroinflammation and depressive-like behaviors. | nih.gov |
| Obesity / Lipid Metabolism | AMPK Signaling Pathway. | L-fucose suppresses lipid accumulation and stimulates fatty acid oxidation. | mdpi.commdpi.com |
| Diabetic Neuropathy | SMAD2 Signaling Pathway. | L-fucose promotes enteric nervous system regeneration by inhibiting SMAD2 phosphorylation. | nih.gov |
Compound Table
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Guanosine 5′-diphosphate-L-fucose | GDP-L-fucose |
| 2-Deoxy-2-fluoro-L-fucose | 2F-Fuc |
| 1-phenyl-3-methyl-5-pyrazolone | PMP |
| AMP-activated protein kinase | AMPK |
| Janus kinase-signal transducer and activator of transcription | JAK/STAT |
| Aryl hydrocarbon receptor | AHR |
| Interleukin-22 | IL-22 |
| Extracellular signal-regulated kinase | ERK |
Q & A
Q. What criteria ensure rigorous peer evaluation of L-fucose-2-¹³C experimental methodologies?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Disclose raw data and analysis scripts in repositories like Zenodo to enable replication. Address reviewer critiques by clarifying isotopic tracer handling protocols and statistical robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
